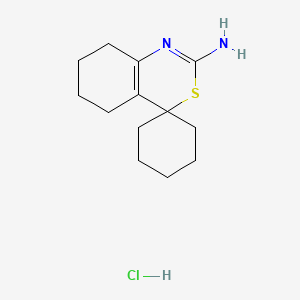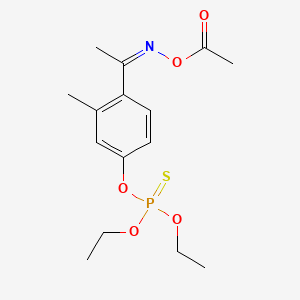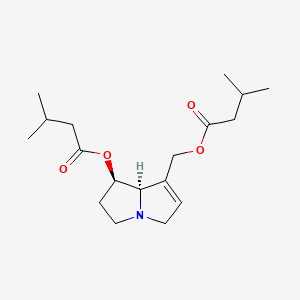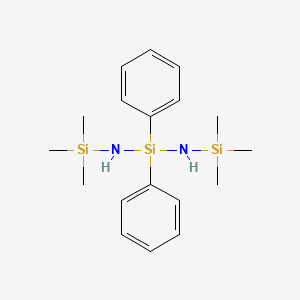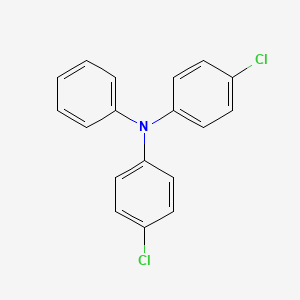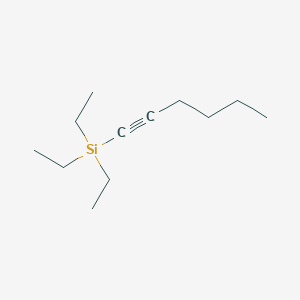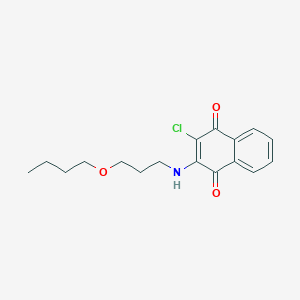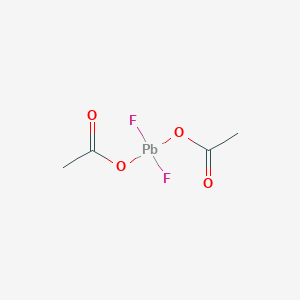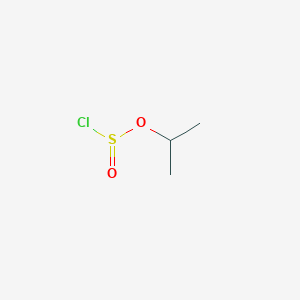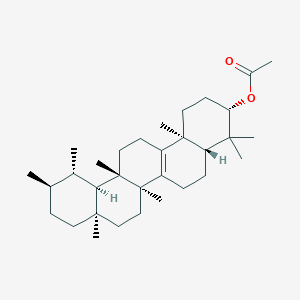
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with diethyl carbonate under reflux conditions. This reaction forms the piperazine ring with ethyl groups attached to the nitrogen atoms.
Introduction of the Isopentylamino Group: The next step involves the introduction of the isopentylamino group. This can be achieved by reacting the piperazine derivative with isopentylamine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with isopropyl alcohol. This reaction is typically carried out in the presence of a strong acid catalyst, such as sulfuric acid, to form the isopropyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction typically targets the isopentylamino group, leading to the formation of corresponding oxides or amides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can reduce the ester group to an alcohol or the piperazine ring to a more saturated form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopentylamino or ester groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products Formed
Oxidation: Formation of oxides or amides.
Reduction: Formation of alcohols or more saturated piperazine derivatives.
Substitution: Formation of new derivatives with different functional groups.
科学的研究の応用
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate. Its piperazine ring is a common scaffold in drug design, and modifications to its structure can lead to the development of new therapeutic agents.
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and targets. It can serve as a tool compound to study receptor interactions and enzyme inhibition.
Industrial Applications: The compound can be used as a building block in the synthesis of more complex molecules. Its versatility makes it valuable in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, leading to modulation of their activity. The isopentylamino group can enhance the compound’s binding affinity and selectivity for certain targets. The ester group can influence the compound’s pharmacokinetic properties, such as absorption and distribution.
類似化合物との比較
Similar Compounds
1-Piperazinecarboxylic acid, ethyl ester: This compound has a similar piperazine ring but with an ethyl ester group instead of an isopropyl ester group.
1-Piperazinecarboxylic acid, 4-(2-(methylamino)ethyl)-, isopropyl ester: This compound has a methylamino group instead of an isopentylamino group.
Uniqueness
1-Piperazinecarboxylic acid, 4-(2-(isopentylamino)ethyl)-, isopropyl ester, hydrochloride is unique due to the presence of the isopentylamino group and the isopropyl ester group. These functional groups can enhance the compound’s biological activity and pharmacokinetic properties, making it a valuable compound for research and development.
特性
CAS番号 |
24269-72-5 |
|---|---|
分子式 |
C15H32ClN3O2 |
分子量 |
321.89 g/mol |
IUPAC名 |
propan-2-yl 4-[2-(3-methylbutylamino)ethyl]piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H31N3O2.ClH/c1-13(2)5-6-16-7-8-17-9-11-18(12-10-17)15(19)20-14(3)4;/h13-14,16H,5-12H2,1-4H3;1H |
InChIキー |
ZAYKHGZMPZHTCG-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCNCCN1CCN(CC1)C(=O)OC(C)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl N-[6-amino-5-nitro-4-[2-(4-sulfamoylphenyl)ethylamino]pyridin-2-yl]carbamate](/img/structure/B14709760.png)
